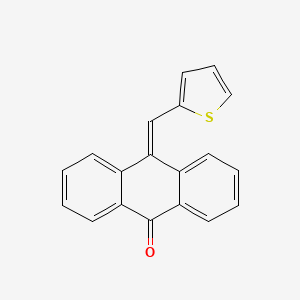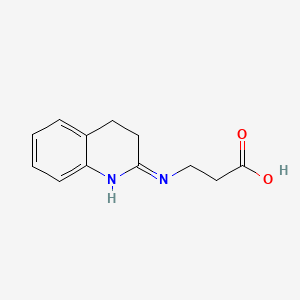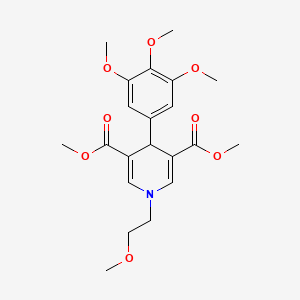
10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one is an organic compound that features a unique structure combining an anthracene core with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one typically involves the condensation of anthracene-9-carbaldehyde with thiophene-2-carbaldehyde. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors due to its electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one in its applications is largely dependent on its electronic structure. The conjugated system of the anthracene and thiophene rings allows for efficient charge transfer, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one.
Thiophene-2-carbaldehyde: Another precursor used in the synthesis.
Anthraquinone: A related compound formed through the oxidation of anthracene derivatives.
Uniqueness
This compound is unique due to its combination of an anthracene core with a thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics and materials science, where such properties are essential for the development of advanced devices.
Propiedades
Fórmula molecular |
C19H12OS |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
10-(thiophen-2-ylmethylidene)anthracen-9-one |
InChI |
InChI=1S/C19H12OS/c20-19-16-9-3-1-7-14(16)18(12-13-6-5-11-21-13)15-8-2-4-10-17(15)19/h1-12H |
Clave InChI |
NQHROCIDPFOLFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)

![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
